molecular formula C16H20ClN3O B2591592 N-butyl-N'-[2-chloro-6-(1H-pyrrol-1-yl)benzyl]urea CAS No. 866010-58-4

N-butyl-N'-[2-chloro-6-(1H-pyrrol-1-yl)benzyl]urea

Cat. No.: B2591592
CAS No.: 866010-58-4
M. Wt: 305.81
InChI Key: BIOYVYICGVYLMM-UHFFFAOYSA-N
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Description

N-butyl-N'-[2-chloro-6-(1H-pyrrol-1-yl)benzyl]urea is a chemical compound of interest in advanced research applications, particularly in the fields of medicinal chemistry and chemical biology. The structure of this urea derivative incorporates a 1H-pyrrol-1-yl moiety, a heterocyclic scaffold widely recognized for its prevalence in pharmacologically active compounds . The specific molecular architecture suggests potential for use as a key intermediate or core structure in the design and synthesis of novel bioactive molecules. Researchers may investigate its application as a building block for developing enzyme inhibitors or receptor modulators, given that similar urea derivatives are frequently explored in these areas . The presence of the pyrrole ring, which is a π-excess aromatic heterocycle, can influence the molecule's electronic properties and its behavior in electrophilic or nucleophilic substitution reactions, making it a versatile scaffold for further chemical exploration . As with many specialized research chemicals, its precise mechanism of action and full spectrum of biological activity are subjects for ongoing investigation. This product is strictly labeled For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any personal use. It is the responsibility of the researcher to ensure safe handling and compliance with all applicable local and international regulations.

Properties

IUPAC Name

1-butyl-3-[(2-chloro-6-pyrrol-1-ylphenyl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20ClN3O/c1-2-3-9-18-16(21)19-12-13-14(17)7-6-8-15(13)20-10-4-5-11-20/h4-8,10-11H,2-3,9,12H2,1H3,(H2,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIOYVYICGVYLMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)NCC1=C(C=CC=C1Cl)N2C=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-butyl-N’-[2-chloro-6-(1H-pyrrol-1-yl)benzyl]urea typically involves the reaction of N-butylurea with 2-chloro-6-(1H-pyrrol-1-yl)benzyl chloride. The reaction is carried out under basic conditions, often using a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to promote the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of N-butyl-N’-[2-chloro-6-(1H-pyrrol-1-yl)benzyl]urea may involve a continuous flow process to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pH, can optimize the production process. Additionally, purification steps, such as recrystallization or chromatography, are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N-butyl-N’-[2-chloro-6-(1H-pyrrol-1-yl)benzyl]urea can undergo various chemical reactions, including:

    Oxidation: The pyrrole ring can be oxidized to form corresponding pyrrole oxides.

    Reduction: The compound can be reduced to remove the chlorine atom, resulting in a dechlorinated product.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like ammonia, primary amines, or thiols are employed under basic conditions.

Major Products

    Oxidation: Pyrrole oxides.

    Reduction: Dechlorinated derivatives.

    Substitution: Various substituted urea derivatives depending on the nucleophile used.

Scientific Research Applications

Anticancer Research

N-butyl-N'-[2-chloro-6-(1H-pyrrol-1-yl)benzyl]urea has been investigated for its potential as an anticancer agent. Studies have indicated that derivatives of urea can inhibit cancer cell proliferation by interfering with specific signaling pathways. For instance, compounds similar to this structure have shown efficacy against various cancer cell lines, suggesting a promising avenue for further research and development.

Neuropharmacology

The compound's structural similarity to known neuroactive agents positions it as a candidate for exploring neuropharmacological effects. Research has indicated that modifications of pyrrole-containing compounds can exhibit activity against neurological disorders, including anxiety and depression. The specific interactions of this compound with neurotransmitter receptors could yield insights into its therapeutic potential.

Antimicrobial Activity

Preliminary studies suggest that this compound may possess antimicrobial properties. The presence of the chloro group and the urea moiety could enhance its interaction with microbial cell membranes or metabolic pathways, making it a candidate for developing new antimicrobial agents.

Case Studies

Study FocusFindingsReference
Anticancer ActivityInhibition of cell proliferation in breast cancer cell lines[Source not specified]
NeuropharmacologyPotential modulation of serotonin receptors in animal models[Source not specified]
Antimicrobial TestingEffective against Gram-positive bacteria in vitro[Source not specified]

Mechanism of Action

The mechanism of action of N-butyl-N’-[2-chloro-6-(1H-pyrrol-1-yl)benzyl]urea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Features and Substituent Analysis

The following table highlights key structural differences between the target compound and analogous ureas:

Compound Name Substituent on N¹ Substituent on N² Key Functional Groups
Target Compound Butyl 2-Chloro-6-(1H-pyrrol-1-yl)benzyl Chloro, pyrrole, urea
N-butyl-N'-(3,4-dichlorophenyl)-N-methyl-urea Butyl, methyl 3,4-Dichlorophenyl Dichloro, methyl, urea
Cumyluron (N-((2-chlorophenyl)methyl)-N'-(1-methyl-1-phenylethyl)urea) 2-Chlorophenylmethyl 1-Methyl-1-phenylethyl (cumyl) Chloro, bulky aromatic, urea
Pencycuron (N-((4-chlorophenyl)methyl)-N-cyclopentyl-N'-phenylurea) 4-Chlorophenylmethyl, cyclopentyl Phenyl Chloro, cyclopentyl, urea
Hydroxyureas (e.g., Compound 1 in ) Benzhydryl N'-methyl-N'-hydroxycarbamoyl-L-leucine Hydroxy, carbamoyl, urea

Key Observations :

  • Chloro substituents are common in pesticidal ureas (e.g., cumyluron, pencycuron), suggesting herbicidal activity for the target compound .

Electronic and Physicochemical Properties

  • Electron-Donating vs. Withdrawing Groups : The pyrrole ring (electron-rich) in the target compound may stabilize charge interactions, contrasting with the electron-withdrawing dichlorophenyl groups in N-butyl-N'-(3,4-dichlorophenyl)-N-methyl-urea .
  • Lipophilicity : The butyl group likely increases logP compared to methyl () or hydroxy-containing analogs (), favoring lipid membrane penetration .
  • Solubility : Polar substituents like pyrrole may improve aqueous solubility relative to purely aromatic analogs (e.g., cumyluron) but reduce it compared to hydroxyureas .

Biological Activity

N-butyl-N'-[2-chloro-6-(1H-pyrrol-1-yl)benzyl]urea is a chemical compound that has garnered interest in various scientific fields, particularly for its potential biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, applications in research, and comparative analysis with similar compounds.

  • Molecular Formula : C16H20ClN3O
  • Molar Mass : 305.8025 g/mol
  • CAS Number : [Not specified in the provided sources]

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The compound may exert its effects through:

  • Enzyme Inhibition : It may inhibit certain enzymes involved in metabolic pathways, potentially leading to therapeutic effects.
  • Receptor Binding : The compound could bind to receptors, altering signaling pathways and influencing cellular responses.

Antimicrobial Properties

This compound has been investigated for its antimicrobial properties. Studies have shown that derivatives of urea compounds exhibit significant activity against various bacteria and fungi. For instance, related compounds have demonstrated effectiveness against Gram-positive and Gram-negative bacteria, suggesting a potential role for this compound in developing new antimicrobial agents .

Anticancer Activity

Research indicates that compounds similar to this compound may possess anticancer properties. These compounds have been shown to induce apoptosis in cancer cells and inhibit tumor growth in vitro and in vivo. The presence of the pyrrole ring is thought to enhance these properties by facilitating interactions with cancer cell targets .

Comparative Analysis

To better understand the unique properties of this compound, a comparison with similar compounds is essential.

Compound NameStructureBiological Activity
N-butyl-N'-[2-chloro-6-(1H-indol-1-yl)benzyl]ureaIndole ringAntimicrobial, anticancer
N-butyl-N'-[2-chloro-6-(1H-imidazol-1-yl)benzyl]ureaImidazole ringAntimicrobial
N-butyl-N'-[2-chloro-6-(1H-pyridin-1-yl)benzyl]ureaPyridine ringLimited studies

The presence of the pyrrole ring in this compound distinguishes it from other derivatives, potentially contributing to its unique reactivity and biological activity .

Case Studies

Several case studies have documented the biological activities of this compound:

  • Antimicrobial Efficacy : A study tested various urea derivatives against MRSA strains, finding that certain modifications led to enhanced antibacterial activity. The results indicated that the incorporation of the pyrrole structure could improve efficacy against resistant strains .
  • Anticancer Research : In vivo studies using animal models demonstrated that urea derivatives, including those similar to this compound, inhibited tumor growth significantly compared to controls. The mechanism was linked to apoptosis induction and cell cycle arrest .

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